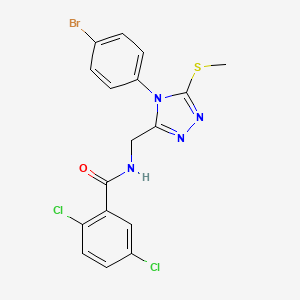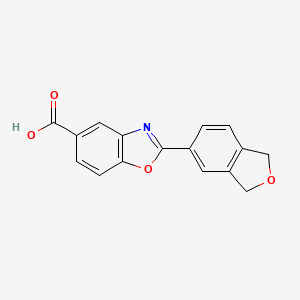
3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic compound. It has a sulfonamide group attached to a methoxyphenyl group and a thiazole ring connected to a benzamide moiety. The molecular structure of this compound signifies a rich interplay of functional groups, making it an interesting subject for various scientific inquiries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step processes:
Formation of the thiazole ring: : This often begins with a reaction between a substituted aniline and an α-haloketone, catalyzed by base.
Attachment of the sulfonamide group: : This step involves the sulfonylation of 4-methoxyaniline with a sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.
Coupling to benzamide: : This step might use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
The industrial scale-up of this compound requires optimization of reaction conditions for yields and purity. Common methods include batch processing with stringent control over temperature and pH to maximize product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidation to form the corresponding phenol.
Reduction: : The sulfonamide group may be reduced under specific conditions to amine.
Substitution: : Halogenation can occur on the aromatic rings under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Including lithium aluminium hydride (LiAlH4).
Catalysts: : Like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidized phenol derivatives
Amines from sulfonamide reduction
Halogenated aromatics
Scientific Research Applications
In Chemistry
As a reagent for testing synthetic routes and reaction mechanisms.
In Biology
Its sulfonamide group can bind to biological targets such as enzymes and proteins.
In Medicine
Potential use in designing pharmaceuticals targeting thiazole-bearing active sites in biological systems.
In Industry
Applied in materials science for creating novel polymers and composites.
Mechanism of Action
Molecular Targets
The compound interacts with enzymes by binding to their active sites, particularly those with affinity for thiazole rings or sulfonamides.
Pathways Involved
It can modulate pathways involving sulfonamide-sensitive enzymes, potentially affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide
3-(4-chlorophenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide
Uniqueness
The methoxy group makes it less electron-withdrawing compared to nitro or chloro derivatives, influencing its reactivity and binding affinity.
There you have it, a detailed dive into the fascinating world of 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide! What got you interested in this compound?
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-19-10-12-20(13-11-19)32(28,29)26-18-9-5-8-17(14-18)22(27)25-23-24-21(15-31-23)16-6-3-2-4-7-16/h2-15,26H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGHLRARCMDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2903581.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)

![ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B2903587.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2903591.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2903592.png)


![N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2903596.png)
![2-(2-Chloroacetyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide](/img/structure/B2903600.png)
![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2903601.png)
